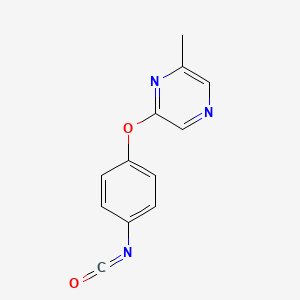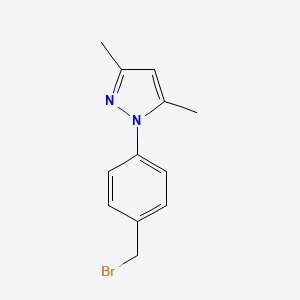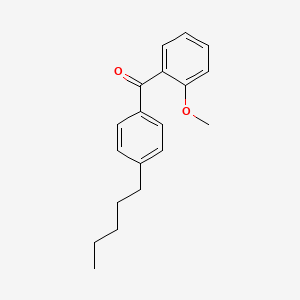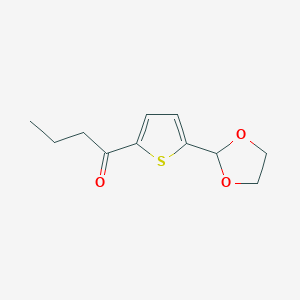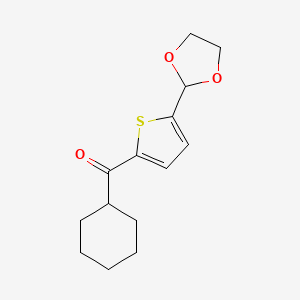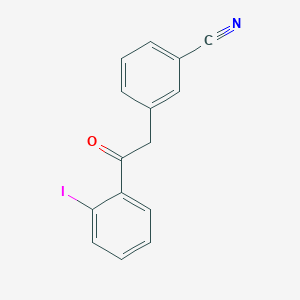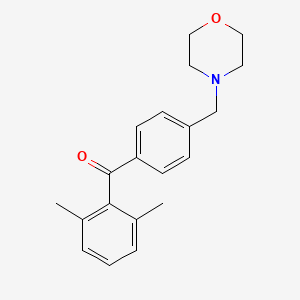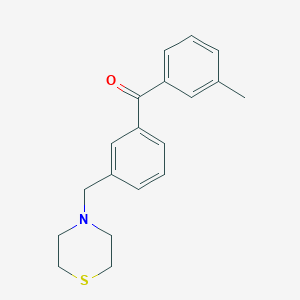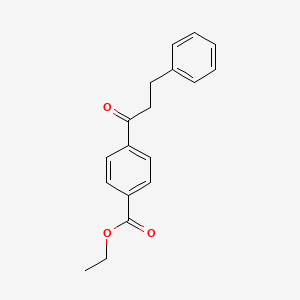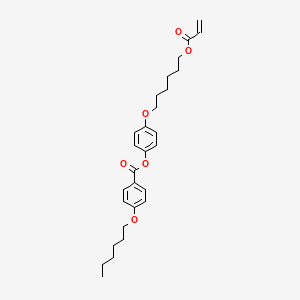
4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate
Übersicht
Beschreibung
4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate, also known as AHBP, is a chemical compound that has gained significant attention in scientific research due to its various applications.
Wissenschaftliche Forschungsanwendungen
4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate has been extensively used in scientific research due to its various applications. It has been used as a photosensitive material in photolithography, a component in liquid crystal displays, and a crosslinker in polymer synthesis. Additionally, 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate has been used as a fluorescent probe for monitoring the activity of enzymes and as a photosensitizer in photodynamic therapy.
Wirkmechanismus
The mechanism of action of 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate varies depending on its application. In photolithography, 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate is exposed to UV light, which causes the acrylate group to undergo a photoreaction, resulting in the formation of a crosslinked polymer. In enzyme activity monitoring, 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate is used as a fluorescent probe that binds to the enzyme, causing a change in fluorescence intensity. In photodynamic therapy, 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate is activated by light, leading to the formation of reactive oxygen species that induce cell death.
Biochemische Und Physiologische Effekte
4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate has been shown to have low toxicity and minimal side effects. In vitro studies have shown that 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate has antioxidant properties and can protect cells from oxidative stress. Additionally, 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate in lab experiments is its versatility. It can be used in a wide range of applications, including photolithography, enzyme activity monitoring, and photodynamic therapy. Additionally, 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate has low toxicity and minimal side effects, making it a safe choice for scientific research. However, one of the limitations of using 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate is its relatively high cost compared to other chemicals.
Zukünftige Richtungen
There are many potential future directions for research involving 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate. One area of interest is the development of new photolithography techniques using 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate as a photosensitive material. Additionally, 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate could be used as a fluorescent probe for monitoring the activity of other enzymes or as a photosensitizer for the treatment of cancer. Further research is also needed to investigate the potential therapeutic applications of 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate in the treatment of diseases such as inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-hexoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-3-5-6-9-20-31-24-14-12-23(13-15-24)28(30)34-26-18-16-25(17-19-26)32-21-10-7-8-11-22-33-27(29)4-2/h4,12-19H,2-3,5-11,20-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCYVCUKVGUJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650568 | |
| Record name | 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate | |
CAS RN |
863394-23-4 | |
| Record name | 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1614368.png)
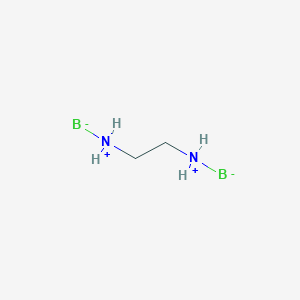
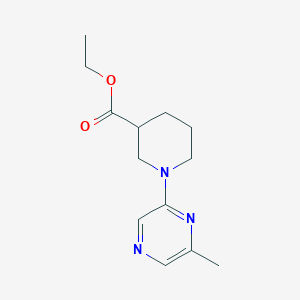
![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine](/img/structure/B1614374.png)
![4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B1614375.png)
